molecular formula C18H16N4O6S B12173037 1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone

1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B12173037
M. Wt: 416.4 g/mol
InChI Key: CONICYJUSDIZAF-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring fused with a benzoxadiazole moiety, connected through a piperazine linker, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the benzodioxole and benzoxadiazole rings, followed by their coupling through a piperazine linker. Common reagents used in these reactions include palladium catalysts, such as PdCl₂, and bases like cesium carbonate (Cs₂CO₃). The reactions are often carried out in solvents like 1,4-dioxane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: H₂O₂ in aqueous conditions at elevated temperatures.

    Reduction: NaBH₄ in ethanol or methanol at room temperature.

    Substitution: NBS in dimethylformamide (DMF) at 0°C to room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler structure with similar benzodioxole ring.

    Benzoxadiazole derivatives: Compounds with the benzoxadiazole moiety but different linkers or substituents.

    Piperazine derivatives: Molecules featuring the piperazine ring but with different functional groups attached.

Uniqueness

1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone is unique due to its combination of benzodioxole and benzoxadiazole rings connected through a piperazine linker. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs.

Properties

Molecular Formula

C18H16N4O6S

Molecular Weight

416.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16N4O6S/c23-18(12-4-5-14-15(10-12)27-11-26-14)21-6-8-22(9-7-21)29(24,25)16-3-1-2-13-17(16)20-28-19-13/h1-5,10H,6-9,11H2

InChI Key

CONICYJUSDIZAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

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